molecular formula C28H23NO11 B037600 Pradimicinone I CAS No. 116276-03-0

Pradimicinone I

Cat. No. B037600
M. Wt: 549.5 g/mol
InChI Key: MXDWXJYFRRURMW-ILWJZNQRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pradimicinone I is a natural antibiotic that belongs to the benzoisochromanequinone family. This compound has a unique structure that makes it an attractive target for scientific research. Pradimicinone I has been found to exhibit potent antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and parasites.

Scientific Research Applications

Synthesis and Structural Analysis

  • Pradimicinone I, a constituent of pradimicin-benanomicin antibiotics, has significant antifungal and anti-HIV activities. The first total synthesis of pradimicinone, the common aglycon of this class, was achieved, highlighting its complex structure involving a benzo[a]naphthacenequinone core, an amino acid, and a disaccharide (Kitamura et al., 1999).

Biosynthesis Insights

  • Two O-methyltransferase genes, pdmF and pdmT, in the pradimicin biosynthetic gene cluster were studied, revealing insights into the biosynthesis of pradimicins. These studies are crucial for understanding the production and potential modifications of pradimicinone I (Xu et al., 2017).

Sugar Moieties and Their Role

  • Research on the sugar moieties in pradimicins, which are critical for their biological activities, showed the specific roles of glycosyltransferase genes in the biosynthesis of pradimicinone I. This facilitates understanding the pradimicin biosynthetic pathway (Napan et al., 2015).

Mannose-Binding Mechanisms

  • Mannose-binding mechanisms of pradimicins, including pradimicinone I, have been a focus of research. Recent developments in derivatization strategies to prevent PRM aggregation opened new avenues for practical applications in glycobiological research (Nakagawa & Ito, 2022).

Antifungal and Antiviral Activities

  • Pradimicinone I, as part of pradimicins, has broad-spectrum antifungal activity, with research highlighting its effectiveness against various fungi and its novel mechanism of action involving specific binding to D-mannosides of fungal cell walls (Walsh & Giri, 2005).

Antineoplastic Effects

  • Pradimicinone I has been studied for its antineoplastic effects, particularly in inducing DNA damage in cancer cells. This research explores its potential as an anticancer agent (Almeida et al., 2019).

HIV Inhibition

  • The carbohydrate-binding properties of pradimicin A, related to pradimicinone I, have been explored for their potential in HIV treatment. The ability of PRM-A to interact with HIV-1 gp120 and inhibit virus entry makes it a significant subject for HIV research (Balzarini et al., 2006).

properties

CAS RN

116276-03-0

Product Name

Pradimicinone I

Molecular Formula

C28H23NO11

Molecular Weight

549.5 g/mol

IUPAC Name

(2R)-2-[[(5S,6S)-1,5,6,9,14-pentahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C28H23NO11/c1-8-4-11-18(25(35)16(8)27(37)29-9(2)28(38)39)19-13(24(34)23(11)33)7-14-20(26(19)36)22(32)12-5-10(40-3)6-15(30)17(12)21(14)31/h4-7,9,23-24,30,33-36H,1-3H3,(H,29,37)(H,38,39)/t9-,23+,24+/m1/s1

InChI Key

MXDWXJYFRRURMW-ILWJZNQRSA-N

Isomeric SMILES

CC1=CC2=C(C3=C(C4=C(C=C3[C@@H]([C@H]2O)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)O)C(=C1C(=O)N[C@H](C)C(=O)O)O

SMILES

CC1=CC2=C(C3=C(C4=C(C=C3C(C2O)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)O)C(=C1C(=O)NC(C)C(=O)O)O

Canonical SMILES

CC1=CC2=C(C3=C(C4=C(C=C3C(C2O)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)O)C(=C1C(=O)NC(C)C(=O)O)O

Other CAS RN

116276-03-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pradimicinone I
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Pradimicinone I
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Pradimicinone I
Reactant of Route 5
Pradimicinone I
Reactant of Route 6
Pradimicinone I

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